Ethyl (3-isopropylbenzoyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

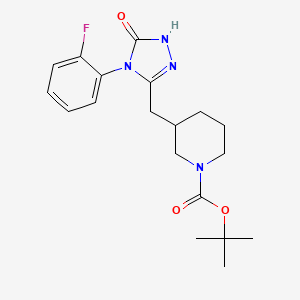

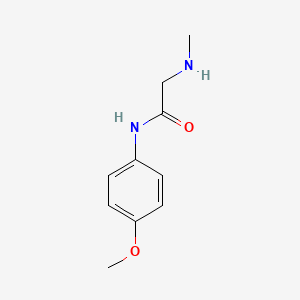

Ethyl (3-isopropylbenzoyl)acetate , also known by its systematic name ethyl 3-(1-methylethyl)benzoylacetate , is an organic compound with the chemical formula C14H18O3 and a molar mass of 234.29 g/mol . It is a colorless liquid with a characteristic sweet smell, reminiscent of pear drops . This compound finds applications in various fields, including glues, nail polish removers, and the decaffeination process of tea and coffee .

Synthesis Analysis

Ethyl (3-isopropylbenzoyl)acetate can be synthesized using different methods. One such method involves the reaction of 3-isopropylbenzoyl chloride with ethyl acetate . The resulting ester is then purified to obtain the desired product .

Molecular Structure Analysis

The molecular structure of Ethyl (3-isopropylbenzoyl)acetate consists of a benzene ring with a ketone group (C=O) attached to it. The ethyl group (CH2CH3) is connected to the carbonyl carbon (C=O) of the benzoyl group . Here’s the simplified structure:

Chemical Reactions Analysis

Ethyl (3-isopropylbenzoyl)acetate can undergo various reactions, including hydrolysis, esterification, and transesterification. For instance, it can react with hydroxide ions to form the corresponding carboxylate ion and ethanol . The kinetics of its hydrolysis have been studied, and microreactors have been explored for efficient reaction performance .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Trisubstituted Imidazoles

Ethyl (3-isopropylbenzoyl)acetate is utilized in the synthesis of trisubstituted imidazoles. This process benefits from milder catalysts like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), which enables efficient synthesis at room temperature under ultrasonic irradiation. This approach is advantageous due to its avoidance of harmful catalysts and high yield outcomes (Zang et al., 2010).

Development of Green Chemistry Principles

Ethyl (3-isopropylbenzoyl)acetate is a key precursor in green Suzuki coupling reactions. These reactions are significant in academic and industrial research for producing functionalized biaryls. The compound is specifically used in the synthesis of ethyl (4-phenylphenyl)acetate, which shows potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).

Esterification in Chemical Engineering

In chemical engineering, this compound is involved in esterification reactions, particularly in the synthesis of ethyl acetate. Innovative catalysts, such as ionic liquids like 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([HSO3-bmim][HSO4]), are used to enhance the efficiency and environmental sustainability of these reactions (He et al., 2018).

Heterocyclic Synthesis

Ethyl (3-isopropylbenzoyl)acetate aids in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This is crucial in heterocyclic chemistry, where such derivatives have numerous applications in pharmaceuticals and agrochemicals (Mohareb et al., 2004).

Mécanisme D'action

As an ester, Ethyl (3-isopropylbenzoyl)acetate can participate in esterification reactions, where it reacts with alcohols to form esters and water. The mechanism typically involves nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by proton transfer and elimination of water .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-oxo-3-(3-propan-2-ylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-6-11(8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSUFQHISQQOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC(=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-isopropylbenzoyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)